molecular formula C13H15NO2 B11888581 Methyl 4-(1H-indol-1-yl)butanoate CAS No. 143217-46-3

Methyl 4-(1H-indol-1-yl)butanoate

Cat. No.: B11888581
CAS No.: 143217-46-3
M. Wt: 217.26 g/mol
InChI Key: IYQNSZJUPJZUHS-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-1-yl)butanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring attached to a butanoate ester group, making it a versatile molecule in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-indol-1-yl)butanoate typically involves the reaction of indole with butanoic acid derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole can then be esterified with methyl butanoate under standard esterification conditions using an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-indol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(1H-indol-1-yl)butanoate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing it to bind to various enzymes and receptors in the body. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1H-indol-1-yl)butanoate is unique due to its specific ester group and the position of the indole ring attachment. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

143217-46-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 4-indol-1-ylbutanoate

InChI

InChI=1S/C13H15NO2/c1-16-13(15)7-4-9-14-10-8-11-5-2-3-6-12(11)14/h2-3,5-6,8,10H,4,7,9H2,1H3

InChI Key

IYQNSZJUPJZUHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=CC2=CC=CC=C21

Origin of Product

United States

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